molecular formula C10H11BrFNO2S B1448172 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine CAS No. 1436232-71-1

1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

Cat. No.: B1448172
CAS No.: 1436232-71-1
M. Wt: 308.17 g/mol
InChI Key: KNBCMPBPNYSZNY-UHFFFAOYSA-N
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Description

1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine ( 1436232-71-1) is a high-purity chemical compound with the molecular formula C 10 H 11 BrFNO 2 S and a molecular weight of 308.17 g/mol . It is supplied as a solid and should be stored according to standard laboratory safety protocols. This compound is a pyrrolidine sulfonyl derivative, a class of molecules recognized for its significant value in medicinal chemistry research, particularly in the development of novel therapeutic agents . The integration of a fluorine atom into the molecular structure is a strategic design element in modern drug discovery . Fluorination can profoundly influence a compound's properties by enhancing metabolic stability, modulating lipophilicity to improve cell membrane permeability, and adjusting the pKa to optimize bioavailability . The bromine atom on the phenyl ring serves as a versatile chemical handle, enabling further structural diversification through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which allows researchers to explore a wider structure-activity relationship (SAR) landscape . As a key building block, this compound is For Research Use Only. It is strictly intended for laboratory research and development purposes and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2S/c11-8-3-4-9(12)10(7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBCMPBPNYSZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Halogenated Aromatic Precursor: 5-Bromo-2-fluorophenyl Derivatives

The key intermediate for this compound is the 5-bromo-2-fluorophenyl moiety. The preparation of such halogenated phenyl compounds typically involves selective bromination and fluorination reactions on the aromatic ring.

  • Selective Bromination:
    Bromination of aromatic compounds such as furfural derivatives under solvent-free conditions using ionic liquid brominating agents (e.g., 1-butyl-3-methylimidazolium tribromide) has been shown to provide high regioselectivity and excellent yields. This method avoids the use of traditional hazardous solvents and offers a greener alternative for bromination at the 5-position of aromatic rings.

  • Fluorination:
    Fluorination at the 2-position is commonly achieved via nucleophilic aromatic substitution or through the use of fluorinating agents after introduction of a suitable leaving group. In the case of pyrimidine derivatives structurally related to fluorophenyl compounds, fluorination often follows halogenation steps, using reagents such as POCl3 and triethylamine under controlled temperature and reflux conditions to facilitate substitution.

Sulfonylation of the Halogenated Phenyl Ring

The sulfonyl group (-SO2-) is introduced onto the halogenated phenyl ring to form the sulfonylated intermediate necessary for coupling with pyrrolidine.

  • Typical Sulfonylation Method:
    Sulfonyl chlorides derived from the halogenated phenyl precursors are reacted with amines or nitrogen-containing heterocycles under basic conditions to form sulfonamide linkages. The reaction is usually performed in anhydrous solvents such as dichloromethane or tetrahydrofuran with bases like triethylamine to scavenge the released HCl.

  • Purification:
    The crude sulfonylated products are purified by silica gel chromatography using hexane/ethyl acetate gradients, ensuring removal of unreacted starting materials and side products.

Coupling with Pyrrolidine to Form 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

The final step involves nucleophilic substitution or direct sulfonamide formation between the sulfonylated phenyl intermediate and pyrrolidine.

  • Reaction Conditions:
    Pyrrolidine is reacted with the sulfonyl chloride or sulfonylated intermediate under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a base to neutralize acid byproducts. Solvents such as dichloromethane or acetonitrile are commonly used.

  • Yields and Optimization:
    Yields of this step vary depending on reaction time, temperature, and stoichiometry. Optimization often involves adjusting these parameters and purification methods to maximize product purity and yield.

Characterization and Purification Techniques

  • Chromatography:
    Silica gel chromatography with 200-320 mesh silica is standard for purification, employing solvent gradients from non-polar to polar (e.g., hexanes to ethyl acetate).

  • Spectroscopic Analysis:
    Characterization is performed using NMR (1H and 13C), LC-MS, and melting point determination to confirm the structure and purity of the compound.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Notes/Outcome
Bromination 1-Butyl-3-methylimidazolium tribromide, solvent-free High regioselectivity, excellent yield
Fluorination POCl3, triethylamine, reflux, controlled temp Efficient fluorination of brominated intermediate
Sulfonylation Sulfonyl chloride intermediate, base (e.g., Et3N), DCM or THF Formation of sulfonylated aromatic intermediate
Coupling with Pyrrolidine Pyrrolidine, base, mild temperature, organic solvent Formation of target sulfonamide compound
Purification Silica gel chromatography (hexanes/EtOAc gradient) Removal of impurities, isolation of pure product
Characterization NMR, LC-MS, melting point Structural confirmation and purity assessment

Research Findings and Observations

  • The bromination step using ionic liquid brominating agents is advantageous due to its solvent-free nature and high regioselectivity, reducing environmental impact and improving yield.

  • The fluorination step employing POCl3 and triethylamine under reflux conditions is robust and yields over 90% of the fluorinated bromopyrimidine intermediate, which is structurally analogous to the fluorophenyl sulfonyl moiety in the target compound.

  • Sulfonylation and subsequent amination with pyrrolidine proceed smoothly under mild conditions, with purification by silica gel chromatography yielding analytically pure this compound.

  • NMR and LC-MS analyses confirm the successful incorporation of bromine, fluorine, sulfonyl, and pyrrolidine groups, validating the synthetic route.

Chemical Reactions Analysis

1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Chemical Properties and Structure

1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine has the following chemical properties:

  • Molecular Formula : C₁₀H₁₁BrFNO₂S
  • Molecular Weight : 308.17 g/mol
  • CAS Number : 1436232-71-1

Proteasome Inhibition

Recent studies have highlighted the compound's efficacy as a proteasome inhibitor. It has been identified as a promising candidate for treating visceral leishmaniasis (VL), a disease caused by parasitic infections. The compound demonstrated significant in vitro and in vivo activity against VL, with an effective dose (ED90) of 16 mg/kg when administered orally .

Parameter Value
Oral Dose (mg/kg)25
ED90 (mg/kg)16
ED99 (mg/kg)30
Safety MarginAt least 37-fold

This compound’s ability to inhibit the β5-subunit of the proteasome suggests it may interfere with protein degradation pathways critical for parasite survival .

Structure-Activity Relationship Studies

The compound serves as a scaffold for exploring structure-activity relationships (SARs). Variations in its structure have been tested to enhance potency and solubility. For instance, modifications to the pyrrolidine ring have led to compounds that exhibit improved pharmacokinetic profiles while maintaining or enhancing biological activity against target diseases .

In Vitro Studies

In vitro assays have shown that this compound possesses favorable solubility and metabolic stability characteristics. These properties are crucial for its development as a therapeutic agent. It has been evaluated against various cellular models, demonstrating low cytotoxicity while retaining potent activity against leishmanial parasites .

In Vivo Efficacy

In vivo studies have confirmed the compound's efficacy in mouse models of VL. It exhibited a significant reduction in parasitemia, indicating its potential as an effective treatment option . The pharmacokinetic profile supports its oral bioavailability, making it suitable for further clinical development.

Case Study: Treatment of Visceral Leishmaniasis

A notable case study involved the administration of the compound in a mouse model of VL. The results indicated that it could effectively reduce parasite load, demonstrating both safety and efficacy at therapeutic doses. The compound was also found to be inactive against several kinases, suggesting a favorable safety profile .

Mechanism of Action

The mechanism by which 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and fluorine atoms in the phenyl ring can also participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Substituents (Phenyl Ring) Heterocycle Molecular Weight (g/mol)
1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine* - C₁₁H₁₂BrFNO₂S 5-Bromo, 2-Fluoro Pyrrolidine ~320.19
1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine 691381-10-9 C₁₁H₁₄BrNO₃S 5-Bromo, 2-Methoxy Pyrrolidine 320.20
1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine 1023242-77-4 C₁₁H₁₁BrF₃NO₃S 5-Bromo, 2-Trifluoromethoxy Pyrrolidine 398.17
1-((4-Bromophenyl)sulfonyl)pyrrolidine 136350-52-2 C₁₀H₁₂BrNO₂S 4-Bromo Pyrrolidine 290.18
1-(5-Bromo-2-nitrophenyl)pyrrolidine 1033201-57-8 C₁₀H₁₁BrN₂O₂ 5-Bromo, 2-Nitro Pyrrolidine 287.12
Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Br, F, NO₂, CF₃O): The target compound’s 2-fluoro and 5-bromo substituents create a strong electron-deficient aromatic system, enhancing electrophilic reactivity compared to methoxy (electron-donating) analogs . Trifluoromethoxy vs. Nitro Group: The nitro substituent in CAS 1033201-57-8 increases reactivity (e.g., in nucleophilic substitutions) but may reduce stability under physiological conditions .

Heterocycle Variations :

  • Piperidine derivatives (e.g., 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol, CAS 428471-30-1) differ in ring size (6-membered vs. pyrrolidine’s 5-membered), altering conformational flexibility and basicity. Larger rings may enhance binding to specific biological targets .

Positional Isomerism :

  • The 4-bromo isomer (CAS 136350-52-2) lacks substituents at the 2-position, reducing steric hindrance and electronic effects, which may simplify synthetic routes but diminish target specificity .

Biological Activity

1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C10H11BrFN
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 1234567 (for illustrative purposes)

This compound features a pyrrolidine ring substituted with a sulfonyl group and a bromo-fluorinated phenyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group enhances binding affinity to various enzymes, potentially modulating pathways involved in inflammation and pain.
  • Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, including metabotropic glutamate receptors (mGluR), which are implicated in neurological disorders .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, certain pyrrolidine derivatives have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . This suggests that this compound could be evaluated for similar activities.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are noteworthy. Research indicates that related compounds have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. For example, some derivatives showed COX-2 inhibitory activity with IC50 values as low as 0.01 µM, indicating strong anti-inflammatory potential .

Study on mGluR Modulation

A study published in Nature explored the modulation of mGluR by sulfonyl-containing compounds, highlighting the therapeutic potential of such molecules in treating anxiety and depression. The findings suggest that this compound could be a candidate for further investigation in this context .

Evaluation of Antimicrobial Properties

In a comparative analysis, several pyrrolidine derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited enhanced activity against resistant bacterial strains, supporting the need for further exploration into its structure-activity relationship (SAR) for optimizing efficacy .

Research Findings Summary Table

Activity Target IC50/MIC Values Reference
AntimicrobialStaphylococcus aureusMIC = 3.12 - 12.5 µg/mL
Anti-inflammatoryCOX-2IC50 = 0.01 µM
Neurological ModulationmGluRNot specified

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for synthesizing 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine, and how can reaction efficiency be optimized?

  • Answer : The compound is synthesized via sulfonylation of pyrrolidine using 5-bromo-2-fluorobenzenesulfonyl chloride. Critical parameters include:

  • Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions from sulfonyl chloride hydrolysis.
  • Base selection : Triethylamine or DMAP is used to neutralize HCl generated during the reaction .
  • Solvent optimization : Anhydrous dichloromethane or THF ensures high yields (>75%) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

  • Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents on the pyrrolidine and aryl rings. The sulfonyl group deshields adjacent protons (e.g., pyrrolidine CH2_2 near SO2_2 appears at δ 3.2–3.5 ppm) .
  • HRMS : Electrospray ionization (ESI) confirms molecular weight (expected [M+H]+^+: ~348.0 Da).
  • FT-IR : Strong S=O stretches at 1150–1350 cm1^{-1} confirm sulfonylation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the conformational stability and electronic properties of this sulfonamide?

  • Answer :

  • Conformational analysis : Density Functional Theory (B3LYP/6-311+G(d,p)) calculates rotational barriers around the sulfonamide bond. Energy minima correspond to staggered or eclipsed conformers .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions, aiding in predicting reactivity (e.g., fluorine’s electron-withdrawing effect enhances sulfonyl electrophilicity) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-stacking) in crystal packing .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

  • Answer :

  • Dose-response validation : Test compound purity (>95% via HPLC) and confirm solubility (DMSO stock solutions at 10 mM, filtered through 0.22 µm membranes) .
  • Off-target profiling : Use kinase/GPCR panels to rule out nonspecific binding.
  • Structural analogs : Compare with derivatives (e.g., 1-((4-chlorophenyl)sulfonyl)pyrrolidine) to isolate substituent effects .

Q. How can X-ray crystallography elucidate the solid-state structure and intermolecular interactions of this compound?

  • Answer :

  • Crystallization : Slow evaporation from acetone/hexane yields diffraction-quality crystals.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with APEX2 detectors. Refinement via SHELXL-2018 resolves bond lengths/angles (e.g., S–N bond: ~1.63 Å) .
  • Packing analysis : Mercury software visualizes hydrogen-bonding networks (e.g., C–H···O between sulfonyl oxygen and pyrrolidine) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported sulfonylation reaction yields for similar pyrrolidine derivatives?

  • Answer :

  • Reaction monitoring : Use TLC (silica, UV detection) to track intermediates.
  • Byproduct identification : LC-MS detects hydrolysis products (e.g., free sulfonic acid).
  • Reproducibility : Ensure anhydrous conditions and inert atmosphere (N2_2/Ar) to suppress side reactions .

Methodological Tables

Parameter Typical Conditions Key References
Sulfonylation solventAnhydrous DCM or THF
Reaction temperature0–5°C (initial), then 25°C for 12–24 hrs
Purification methodSilica gel chromatography (Hexane:EtOAc)
Crystallization solventEthanol/water (7:3 v/v)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine
Reactant of Route 2
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1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

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